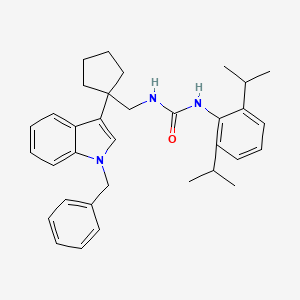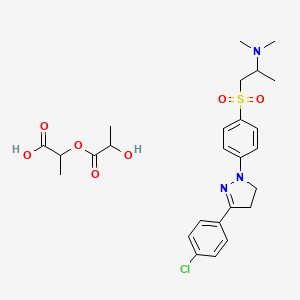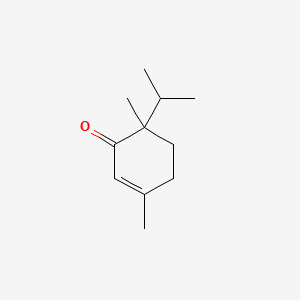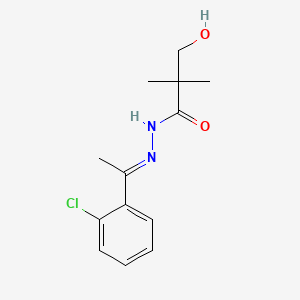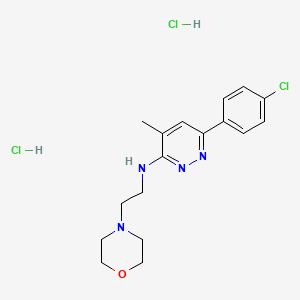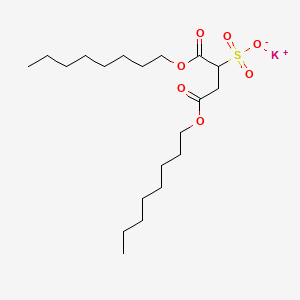
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is part of the sulfosuccinate family, which is widely recognized for its effectiveness in formulations requiring emulsification, wetting, and dispersing agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt typically involves the esterification of butanedioic acid with octanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures (120-140°C) to facilitate the formation of the ester. Following esterification, the product is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide. The final step involves neutralizing the sulfonated ester with potassium hydroxide to obtain the potassium salt form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including distillation and crystallization, ensures the removal of impurities and the production of high-purity compounds.
化学反応の分析
Types of Reactions
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and dispersants in various industrial processes
作用機序
The mechanism of action of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt involves its ability to reduce surface tension and form micelles. This property allows it to enhance the solubility of hydrophobic substances in aqueous solutions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and stabilization of emulsions. The sulfonate group plays a crucial role in the compound’s surfactant activity by providing a hydrophilic head that interacts with water molecules .
類似化合物との比較
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-dioctyl ester, sodium salt
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Butanedioic acid, sulfo-, 1,4-dicyclohexyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is unique due to its potassium counterion, which can influence its solubility and interaction with other compounds. Compared to its sodium counterparts, the potassium salt may exhibit different physicochemical properties, such as solubility and ionic strength, making it suitable for specific applications where these properties are advantageous .
特性
CAS番号 |
72102-49-9 |
|---|---|
分子式 |
C20H37KO7S |
分子量 |
460.7 g/mol |
IUPAC名 |
potassium;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.K/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
IITZOMUJXICGGH-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


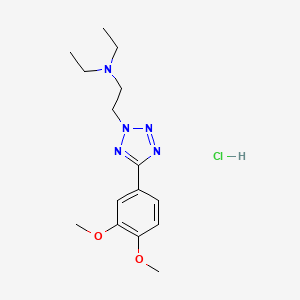

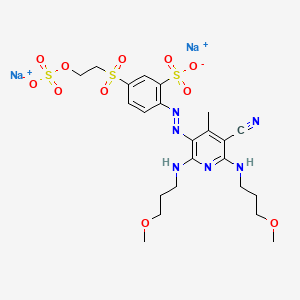

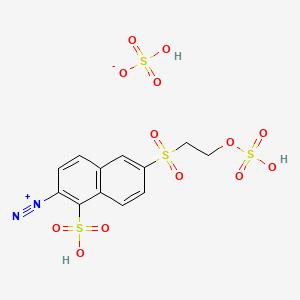
![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

